Dilaurylphosphatidylcholine

Descripción general

Descripción

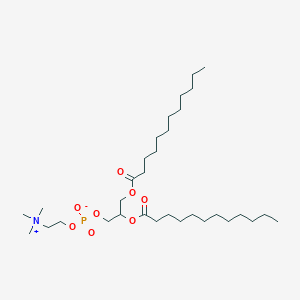

Dilaurylphosphatidylcholine, also known as this compound, is a useful research compound. Its molecular formula is C32H64NO8P and its molecular weight is 621.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

DLPC has been investigated for its role in enhancing drug delivery through lipid-based formulations. It is often used to create liposomes or nanoparticles that encapsulate therapeutic agents, improving their stability and bioavailability.

- Phytopharmaceuticals : Research indicates that DLPC can be used in the development of phosphatidylcholine-fortified nano-phytopharmaceuticals, which enhance the therapeutic efficacy of plant-derived compounds by improving their solubility and stability. The encapsulation process allows for controlled release and targeted delivery, which is critical for maximizing therapeutic effects while minimizing side effects .

- Antidiabetic Properties : DLPC has shown promise in treating diabetes by increasing insulin sensitivity and reducing fat accumulation in the liver. Studies have demonstrated that DLPC activates the liver receptor homolog-1 (LRH-1), a nuclear receptor involved in regulating metabolic pathways, thereby enhancing glucose homeostasis and decreasing hepatic triglycerides .

Metabolic Regulation

DLPC plays a significant role in metabolic regulation, particularly concerning liver function and lipid metabolism.

- Fatty Liver Disease : Research has shown that supplementation with DLPC can attenuate the development of non-alcoholic fatty liver disease by inducing bile acid biosynthetic enzymes and improving glucose metabolism. This mechanism is linked to the activation of LRH-1, which regulates bile acid synthesis and lipid metabolism .

- Cholesterol Regulation : By modulating the activity of nuclear hormone receptors, DLPC influences cholesterol biosynthesis and metabolism. Its unique structure allows it to act as a ligand for specific receptors, thereby regulating gene expression related to lipid metabolism .

Biophysical Studies

DLPC serves as an important model compound in biophysical studies due to its well-defined properties.

- Giant Unilamellar Vesicles (GUVs) : DLPC is frequently used to create GUVs for studying membrane dynamics and interactions under various conditions, including electric fields. Research using optical fluorescence microscopy has shown how DLPC membranes respond to external stimuli without undergoing disruption or fusion, making it an ideal candidate for studying membrane behavior .

- Phase Behavior Studies : The phase behavior of DLPC mixed with cholesterol has been studied extensively using x-ray diffraction techniques. These studies reveal insights into the structural organization of lipid membranes, which is crucial for understanding membrane fluidity and stability under physiological conditions .

Summary Table of Applications

Case Studies

- Antidiabetic Mechanism : A study published in Nature Structural & Molecular Biology detailed how DLPC interacts with LRH-1 to enhance insulin sensitivity in diabetic mice. This research provides a molecular framework for developing dietary fats as potential treatments for diabetes .

- Non-Alcoholic Fatty Liver Disease : A recent investigation demonstrated that oral supplementation with phosphatidylcholine (including DLPC) significantly reduced liver inflammation and fat accumulation in mouse models fed high-fat diets. The study highlighted the importance of phosphatidylcholine levels in preventing metabolic dysfunction .

- Giant Vesicle Dynamics : Research on GUVs made from DLPC revealed their response to alternating electric fields, providing insights into membrane behavior under physiological conditions. This work contributes to the understanding of vesicle dynamics relevant to drug delivery systems .

Propiedades

IUPAC Name |

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939637 | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-40-1, 18285-71-7 | |

| Record name | Dilauroylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.